
Riboflavina 3'-fosfato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent for the synthesis of organic compounds and as a catalyst for certain processes.
Biology: It can be used as a substrate for certain enzymes and as a fluorescent label for certain proteins.
Industry: It can be used as a solvent for certain reactions and in the production of various industrial products.
Mecanismo De Acción
Target of Action
Riboflavin 3’-phosphate, commonly known as Riboflavin, primarily targets flavoprotein enzymes . These enzymes are necessary for normal tissue respiration . Riboflavin is also essential for the synthesis of myelin in the nervous system .
Mode of Action
Riboflavin is the precursor of flavin mononucleotide (FMN, riboflavin monophosphate) and flavin adenine dinucleotide (FAD) . The antioxidant activity of riboflavin is principally derived from its role as a precursor of FAD and the role of this cofactor in the production of the antioxidant reduced glutathione .
Pharmacokinetics
Riboflavin is widely distributed into most tissues, including GI mucosal cells, erythrocytes, and the liver as riboflavin 5-phosphate (flavin mononucleotide [FMN]) and flavin adenine dinucleotide (FAD). Free riboflavin is present in the retina .
Result of Action
Sufficient dietary and supplemental Riboflavin intake appears to have a protective effect on various medical conditions such as sepsis, ischemia etc., while it also contributes to the reduction in the risk of some forms of cancer in humans . Moreover, Riboflavin administration affects neutrophil migration, inhibiting the infiltration and accumulation of activated granulocytes into peripheral sites, which may lead to a decreased inflammatory influx and, thereby, a decrease in inflammatory symptoms .
Action Environment
Riboflavin is absorbed by action of RFVT3 at the apical membrane and is released in blood by RFVT1 and 2, where riboflavin associates with albumin or globulins, or is converted into a coenzyme form in erythrocytes or leukocytes, which contain several flavoproteins . The main food sources of riboflavin are meat and dairy as well as green vegetables . In some populations, a major contribution of riboflavin to the diet comes from fortified cereals and bread as well as nutritional supplements . Another source of riboflavin is the gut microbiome where specific intestinal resident bacteria have been demonstrated to synthesise vitamin B2 .
Métodos De Preparación
The synthesis of Unii-vnb7M8E3AL involves several steps starting from commercially available starting materials. Here is a detailed synthetic route:
Step 1: The reaction between 2,4-dichlorophenol and 2-methoxyphenol in the presence of sodium hydroxide and potassium carbonate in acetonitrile produces 2,4-bis(2-methoxyphenyl)phenol.
Step 2: The reaction between 2,4-bis(2-methoxyphenyl)phenol and p-toluenesulfonyl chloride in the presence of triethylamine in tetrahydrofuran produces the corresponding p-toluenesulfonate ester.
Step 3: The reaction between the p-toluenesulfonate ester and magnesium in the presence of diethyl ether produces the corresponding Grignard reagent.
Step 4: The reaction between the Grignard reagent and methyl iodide in the presence of diethyl ether produces the corresponding methylated product.
Step 5: The reaction between the methylated product and 2-(2-methoxyphenyl)amino)benzoic acid in the presence of sodium hydroxide in ethanol produces Unii-vnb7M8E3AL.
Análisis De Reacciones Químicas
Unii-vnb7M8E3AL undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, potassium carbonate, triethylamine, magnesium, diethyl ether, and methyl iodide.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Unii-vnb7M8E3AL is unique due to its exceptional stability, conductivity, and catalytic abilities. Similar compounds include:
Riboflavin: A naturally occurring compound with similar biochemical properties.
Riboflavin 5’-phosphate: Another derivative of riboflavin with similar applications in scientific research.
Unii-vnb7M8E3AL stands out due to its synthetic origin and specific applications in various fields.
Propiedades
IUPAC Name |
[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4,5-trihydroxypentan-3-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(12(24)6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUPYSORVVXTTQ-SCRDCRAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)OP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80400-93-7 |
Source


|
| Record name | Riboflavin 3'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080400937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOFLAVIN 3'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNB7M8E3AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
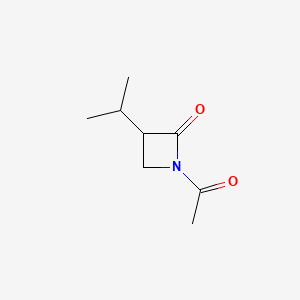
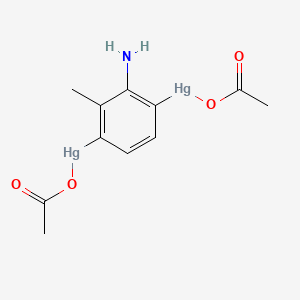
![(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate](/img/structure/B570243.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B570244.png)
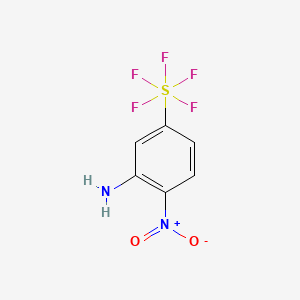

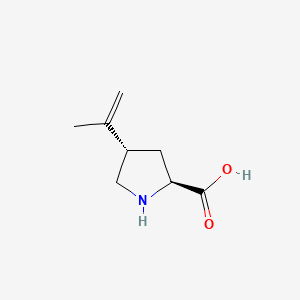
![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/new.no-structure.jpg)
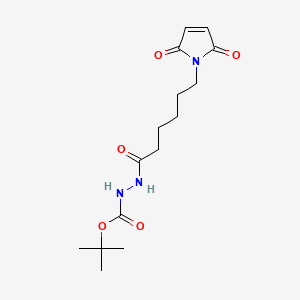
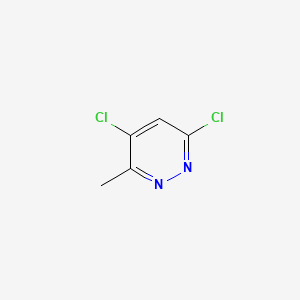
![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)

